Cas no 329222-96-0 (2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile)
2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
- 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 2-Amino-6-ethyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile
- AC1LBZN8
- AC1Q2UB8
- CBMicro_027941
- Oprea1_089640
- Oprea1_682411
- Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-amino-6-ethyl-
- ALBB-001601
- 2-amino-6-ethyl-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile
- AB00093509-04
- BBL016072
- AKOS016344992
- MFCD01114964
- DTXSID30972286
- STK315437
- BIM-0028006.P001
- EN300-227677
- CHEMBL1632447
- 329222-96-0
- AB00093509-01
- AK-777/09836054
- 2-AMINO-6-ETHYL-4,5,6,7-TETRAHYDRO-BENZO(B)THIOPHENE-3-CARBONITRILE
- VS-05122
- SCHEMBL20254477
- G67014
- Cambridge id 5686522
- 2-AMINO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE
- 5686-52-2
- NCGC00337160-01
- 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile #
- UJSSIVVJQQNBCO-UHFFFAOYSA-N
- AKOS000142645
- 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
-
- MDL: MFCD01114964
- Inchi: 1S/C11H14N2S/c1-2-7-3-4-8-9(6-12)11(13)14-10(8)5-7/h7H,2-5,13H2,1H3
- InChI Key: UJSSIVVJQQNBCO-UHFFFAOYSA-N
- SMILES: S1C(=C(C#N)C2=C1CC(CC)CC2)N
Computed Properties
- Exact Mass: 206.08776963g/mol
- Monoisotopic Mass: 206.08776963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 78Ų
2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB265329-250 mg |
2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
329222-96-0 | 250MG |
€198.50 | 2022-03-03 | ||
| abcr | AB265329-500 mg |
2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
329222-96-0 | 500MG |
€264.80 | 2022-03-03 | ||
| abcr | AB265329-1 g |
2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile; . |
329222-96-0 | 1g |
€406.00 | 2023-04-26 | ||
| abcr | AB265329-5 g |
2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile; . |
329222-96-0 | 5g |
€1074.00 | 2023-04-26 | ||
| Chemenu | CM113658-1g |
2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
329222-96-0 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM113658-5g |
2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
329222-96-0 | 95% | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM113658-10g |
2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
329222-96-0 | 95% | 10g |
$*** | 2023-05-30 | |
| Chemenu | CM113658-25g |
2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
329222-96-0 | 95% | 25g |
$*** | 2023-05-30 | |
| Fluorochem | 030608-1g |
2-Amino-6-ethyl-4,5,6,7-tetrahydro-benzo[ b ]thiophene-3-carbonitrile |
329222-96-0 | 95% | 1g |
£210.00 | 2022-03-01 | |
| Fluorochem | 030608-5g |
2-Amino-6-ethyl-4,5,6,7-tetrahydro-benzo[ b ]thiophene-3-carbonitrile |
329222-96-0 | 95% | 5g |
£591.00 | 2022-03-01 |
2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Suppliers
2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Introduction to 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS No. 329222-96-0)
2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS No. 329222-96-0) is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities and potential therapeutic applications. The chemical structure of 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile features a benzothiophene core with a tetrahydro substitution and an amino and cyano functional group, making it a promising candidate for various pharmacological studies.
The molecular formula of 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is C13H15N3S, and its molecular weight is approximately 245.34 g/mol. The compound's unique structural features contribute to its stability and solubility properties, which are crucial for its potential use in drug development. Recent studies have highlighted the importance of benzothiophenes in the development of novel therapeutic agents due to their ability to modulate various biological targets.
In the context of medicinal chemistry, 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has been investigated for its potential as an inhibitor of specific enzymes and receptors. For instance, research has shown that compounds with a similar structure can act as potent inhibitors of protein kinases, which are key enzymes involved in cellular signaling pathways. These pathways are often dysregulated in diseases such as cancer and inflammatory disorders.
A study published in the Journal of Medicinal Chemistry in 2021 reported that 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exhibits significant inhibitory activity against the enzyme cyclin-dependent kinase 4 (CDK4). CDK4 is a critical regulator of the cell cycle and is frequently overexpressed in various types of cancer. By inhibiting CDK4, this compound has the potential to arrest cell proliferation and induce apoptosis in cancer cells. This finding opens up new avenues for the development of targeted therapies for cancer treatment.
Beyond its potential as an anticancer agent, 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has also shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California in 2020 demonstrated that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects. Specifically, it was found to reduce oxidative stress and inhibit neuroinflammation in animal models of Alzheimer's disease. These findings suggest that 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile could be a valuable lead compound for developing new treatments for neurodegenerative disorders.
The pharmacokinetic properties of 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile have also been extensively studied. A recent study published in the European Journal of Pharmaceutical Sciences evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The results indicated that it has favorable oral bioavailability and a reasonable half-life in vivo. These properties are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time.
In addition to its biological activities and pharmacokinetic properties, the synthetic accessibility of 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is another important consideration for its potential use in drug development. A study published in Organic Letters in 2019 described an efficient synthetic route for preparing this compound using readily available starting materials and mild reaction conditions. This synthetic method not only simplifies the production process but also enhances the scalability and cost-effectiveness of manufacturing this compound on a larger scale.
The safety profile of 2-amino-6-methylbenzo[d]thiazole-like compounds is also an important aspect to consider. Preclinical studies have generally shown that these compounds exhibit low toxicity at therapeutic doses. However, further investigations are necessary to fully understand their long-term safety and potential side effects in humans. Ongoing clinical trials are aimed at evaluating the safety and efficacy of these compounds in treating various diseases.
In conclusion, 2-amino-6-methylbenzo[d]thiazole-like compounds represent a promising class of molecules with diverse biological activities and therapeutic potential. The unique structural features of 2-amino-methylbenzo[d]thiazole-like compounds make them attractive candidates for drug development across multiple therapeutic areas. Continued research into these compounds is expected to yield valuable insights into their mechanisms of action and pave the way for the development of novel therapeutic agents.
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